1-(4-Ethoxybenzyl)-4-(2-methylbenzyl)piperazine
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Overview
Description
1-(4-Ethoxybenzyl)-4-(2-methylbenzyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features two benzyl groups attached to a piperazine ring, with one benzyl group substituted with an ethoxy group and the other with a methyl group.
Preparation Methods
The synthesis of 1-(4-Ethoxybenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of 1-(4-ethoxybenzyl)piperazine with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Ethoxybenzyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzyl groups to their corresponding alkyl derivatives.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-(4-Ethoxybenzyl)-4-(2-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)-4-(2-methylbenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
1-(4-Ethoxybenzyl)-4-(2-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(4-Methoxybenzyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
1-(2-Methylbenzyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C21H28N2O |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O/c1-3-24-21-10-8-19(9-11-21)16-22-12-14-23(15-13-22)17-20-7-5-4-6-18(20)2/h4-11H,3,12-17H2,1-2H3 |
InChI Key |
ZIVIVDYCEMTWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C |
Origin of Product |
United States |
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